molecular formula C18H16O4S B2470545 3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one CAS No. 865656-35-5

3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one

Cat. No.: B2470545
CAS No.: 865656-35-5
M. Wt: 328.38
InChI Key: BDTFDDPOUYRFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic small molecule belonging to the sulfonylcoumarin chemical class, with a molecular formula of C18H16O4S and a molecular weight of 328.4 g/mol . This compound is of significant interest in biochemical and cancer research, particularly for its role as a potential inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway . HIF-1 is a key transcription factor activated in the hypoxic (low-oxygen) environment of solid tumors, and it drives the expression of genes involved in angiogenesis, metabolic adaptation, and metastasis. Elevated levels of HIF-1α are strongly associated with poor patient prognosis and therapeutic resistance . Mechanistic studies on related benzopyran compounds indicate that this class of inhibitors does not reduce HIF-1 protein levels but instead interferes with the formation of the active transcriptional complex. It acts by disrupting the interaction between the HIF-1α/HIF-1β heterodimer and the transcriptional coactivators p300 and CBP, thereby blocking the expression of pro-tumorigenic genes . Furthermore, synthetic coumarin derivatives, the core structural family of this compound, are extensively investigated for a range of pharmacological activities, including their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 . Researchers value this compound as a specialized chemical tool for probing hypoxia-mediated signaling and studying novel approaches to cancer therapy. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4S/c1-12(2)13-7-9-15(10-8-13)23(20,21)17-11-14-5-3-4-6-16(14)22-18(17)19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTFDDPOUYRFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method is the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions to form the chromen-2-one structure. The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, pyridine, triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of human neutrophil elastase, an enzyme involved in inflammatory processes, by binding to its active site and preventing substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is highlighted through comparisons with related coumarin derivatives (Table 1). Key differentiating factors include substituent groups, electronic effects, and biological activities.

Table 1: Comparative Analysis of Coumarin Derivatives

Compound Name Substituents at 3-Position Key Functional Groups Biological Activity/Notes Reference
This compound 4-Isopropylbenzenesulfonyl Sulfonyl, isopropyl Hypothesized kinase inhibition (structural analogy) N/A
3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one 4-Chlorobenzenesulfonyl, 7-hydroxy Sulfonyl, chloro, hydroxy Enhanced polarity; potential reduced activity due to hydroxy group
3-[(4-Methylphenyl)sulfanyl]-2H-chromen-2-one 4-Methylbenzenesulfanyl Sulfanyl, methyl Reduced polarity; possible improved membrane permeability
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one Benzothiazole, hydroxy, piperazinyl-methyl Benzothiazole, hydroxy, piperazine ATR kinase inhibition (64% yield, 207–208°C mp)
Coumarin None (parent structure) Lactone Moderate inhibition of chemical carcinogens

Structural and Electronic Effects

  • Sulfonyl vs. In contrast, the sulfanyl group in 3-[(4-methylphenyl)sulfanyl]-2H-chromen-2-one is less polar, favoring lipophilicity and membrane permeability .
  • Substituent Bulk : The 4-isopropyl group introduces steric hindrance, which may limit interactions with flat binding pockets (e.g., in kinases) compared to smaller substituents like chloro or methyl .

Physicochemical Properties

  • Melting Points : Derivatives with polar groups (e.g., 7-hydroxy) exhibit higher melting points (207–208°C in ) due to hydrogen bonding, whereas the target compound’s isopropyl group may lower its mp .
  • Solubility: The sulfonyl group improves aqueous solubility compared to non-polar analogs like 3-[(4-methylphenyl)sulfanyl]-2H-chromen-2-one but remains less soluble than hydroxy-substituted coumarins .

Biological Activity

The compound 3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one , commonly referred to as a chromenone, is part of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chromenone core, which is known for its reactivity and biological significance. The presence of the benzenesulfonyl group enhances its potential interactions with various biological targets.

Molecular Formula: C18H18O3S
Molecular Weight: Approximately 314.4 g/mol

Biological Activities

Research indicates that chromenones exhibit a range of biological activities, including:

  • Antioxidant Properties: Chromenones have been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Compounds in this class can inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
  • Anticancer Activity: Some studies suggest that chromenones may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle regulation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and acetylcholinesterase (AChE).
  • Receptor Modulation: Interaction with specific receptors can modulate signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 Value (µM)Notes
AChE Inhibition2.7Strong inhibitory activity observed in vitro.
Antioxidant ActivityN/ADemonstrated free radical scavenging ability.
Anti-inflammatoryN/AInhibition of COX enzymes noted.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
6-Methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one Methoxy group presentEnhanced solubility properties
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one Different position of methoxyPotential increased bioactivity
6-Bromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one Bromine atom includedDistinct chemical properties

Q & A

Q. What are the recommended synthetic routes for 3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the chromen-2-one core via Pechmann condensation, using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl).
  • Step 2 : Sulfonylation at the 3-position using 4-(propan-2-yl)benzenesulfonyl chloride. This step requires anhydrous conditions (e.g., dry DCM or THF) and a base like triethylamine to scavenge HCl .
  • Critical factors : Temperature control (0–5°C during sulfonylation minimizes side reactions) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) improve yields to ~70–80%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the sulfonyl group’s deshielding effect on adjacent protons (δ ~7.5–8.0 ppm for aromatic protons) and the chromen-2-one carbonyl (δ ~160 ppm in ¹³C NMR) .
  • IR Spectroscopy : Strong absorption bands at ~1730 cm⁻¹ (C=O stretch of chromen-2-one) and ~1350/1150 cm⁻¹ (asymmetric/symmetric S=O stretches) confirm functional groups .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between sulfonyl and chromen-2-one planes). SHELX software is widely used for refinement, achieving R-factors <0.05 for high-resolution data .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl or chromen-2-one moieties affect bioactivity?

Comparative studies of analogs reveal:

  • Sulfonyl group : Replacement with methyl or benzyl groups reduces enzyme inhibition potency (e.g., IC₅₀ for COX-2 increases from 0.8 μM to >10 μM). The 4-(propan-2-yl)phenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability .
  • Chromen-2-one substitutions : Adding electron-withdrawing groups (e.g., nitro at position 8) increases reactivity in Michael addition assays but may reduce solubility. Hydroxy groups at position 7 improve hydrogen-bonding interactions with targets like kinases .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

Discrepancies arise from:

  • Solvent polarity : Solubility in DMSO (≥50 mg/mL) vs. aqueous buffers (<0.1 mg/mL) suggests aggregation-prone behavior. Dynamic light scattering (DLS) can quantify particle size distribution in buffer .
  • pH-dependent stability : The sulfonyl group hydrolyzes under basic conditions (pH >10). Accelerated stability studies (40°C/75% RH) with HPLC monitoring over 14 days identify degradation products (e.g., free chromen-2-one) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzymes like topoisomerase II. The sulfonyl group forms salt bridges with Arg503, while the chromen-2-one carbonyl interacts with Ser149 .
  • QSAR models : Electron-withdrawing substituents on the benzene ring correlate with enhanced anticancer activity (pIC₅₀ = 6.2–7.8 in MCF-7 cells) .

Methodological Challenges

Q. What are the limitations of current crystallization protocols for this compound?

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) arise from solvent choice (ethanol vs. acetonitrile). Differential scanning calorimetry (DSC) identifies thermodynamically stable forms .
  • Twinned crystals : Common in sulfonamide derivatives. SHELXL’s TWIN command and high-resolution data (d-spacing <0.8 Å) improve refinement accuracy .

Q. How to optimize assay conditions for evaluating enzyme inhibition?

  • Buffer selection : Tris-HCl (pH 7.4) over PBS reduces non-specific binding. Include 0.01% Tween-20 to prevent compound aggregation .
  • Controls : Use known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity. Pre-incubate the compound with enzymes for 10 minutes to ensure binding equilibrium .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.